molecular formula C11H10F3NO B12617948 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one CAS No. 920334-40-3

8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one

Cat. No.: B12617948
CAS No.: 920334-40-3
M. Wt: 229.20 g/mol
InChI Key: RDLNHRVUZJMUCV-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is unique due to its benzazepine scaffold combined with the trifluoromethyl group, which imparts distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

920334-40-3

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)7-3-4-8-9(6-7)15-5-1-2-10(8)16/h3-4,6,15H,1-2,5H2

InChI Key

RDLNHRVUZJMUCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)C(F)(F)F)NC1

Origin of Product

United States

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